molecular formula C15H21N7 B6460023 N,N-dimethyl-4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine CAS No. 2549048-14-6

N,N-dimethyl-4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine

Cat. No.: B6460023
CAS No.: 2549048-14-6
M. Wt: 299.37 g/mol
InChI Key: BEIRSKIGQSNYQC-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of pyrimidine derivatives with piperazine and pyrazine derivatives under controlled conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Alkyl halides, in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N-dimethyl-4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-4-(4-pyridyl)piperazine: Similar structure but with a pyridine ring instead of a pyrazine ring.

    N,N-dimethyl-4-(4-quinolinyl)piperazine: Contains a quinoline ring, offering different biological properties.

    N,N-dimethyl-4-(4-benzyl)piperazine: Features a benzyl group, which affects its reactivity and applications.

Uniqueness

N,N-dimethyl-4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine is unique due to its combination of pyrimidine, piperazine, and pyrazine rings

Properties

IUPAC Name

N,N-dimethyl-4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7/c1-12-14(17-7-6-16-12)22-10-8-21(9-11-22)13-4-5-18-15(19-13)20(2)3/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIRSKIGQSNYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CCN(CC2)C3=NC(=NC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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